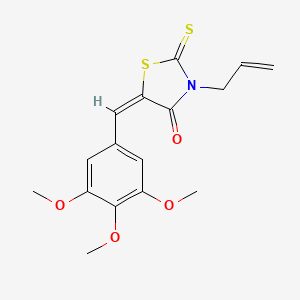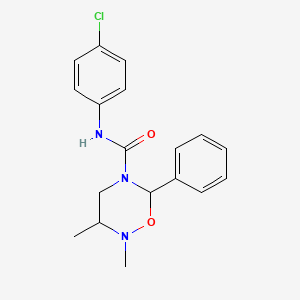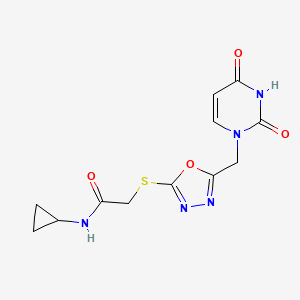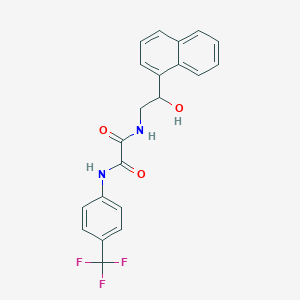
CID 138985231
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 138985231 is a novel synthetic compound that is a member of the family of small molecules known as polyphenols. Polyphenols are plant-derived compounds that have multiple beneficial health effects, including antioxidant, anti-inflammatory, and anti-cancer activities. This compound has been studied in both in vitro and in vivo models, and has been demonstrated to possess a variety of pharmacological effects.
科学的研究の応用
Protein Function Control in Cells
Chemically Induced Dimerization (CID) has been utilized for the reversible and spatiotemporal control of protein function within cells. This approach helps in dissecting signal transductions and extends to studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation
Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and multiplexing of biological signals (Ma et al., 2023).
Safety in Stem Cell Therapy
The inducible caspase-9 (iC9) with CID has been introduced into induced pluripotent stem cells (iPSCs) as a safety measure. This method effectively eliminates iPSCs and tumors derived from them, enhancing the safety of clinical therapies using iPSCs (Ando et al., 2015).
Methodological Challenges in Child and Adolescent Development Research
CID has been analyzed in the context of developmental research, particularly in addressing methodological challenges related to description, prediction, and causation studies (Hamaker, Mulder, & van IJzendoorn, 2020).
Improving the Safety of Human Induced Pluripotent Stem Cell Therapy
The use of an inducible caspase-9 suicide gene activated by CID in human induced pluripotent stem cells (hiPSC) provides a safety mechanism for therapies using hiPSCs (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Solving Cell Biology Problems
CID techniques have been instrumental in resolving numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley
CID has been applied in agriculture, specifically in evaluating its application in improving water use efficiency and productivity of barley under various conditions (Anyia et al., 2007).
Safety Switch in Stem Cell Transplantation
The iC9 safety gene activated by CID has been used effectively in stem cell transplantation, particularly in resolving graft-versus-host disease symptoms (Zhou et al., 2016).
特性
InChI |
InChI=1S/CH2O3.Ca.Pb.Pd/c2-1(3)4;;;/h(H2,2,3,4);;;/q;+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUTUPILOIHNX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ca+2].[Pd].[Pb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCaO3PbPd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)
![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)
